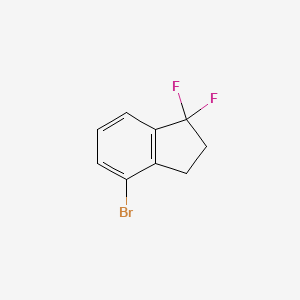

4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene

描述

Significance of Indene (B144670) and Indane Derivatives in Synthetic Endeavors

The indene and indane core structures are prevalent motifs in a wide array of biologically active molecules and natural products. researchgate.netnih.gov Indane, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, and its unsaturated counterpart, indene, provide a rigid framework that is synthetically attractive. researchgate.netwikipedia.org This structural rigidity is beneficial in medicinal chemistry for designing molecules that can fit precisely into the binding sites of biological targets. researchgate.net Consequently, indane derivatives have been explored for a multitude of therapeutic applications, including the development of anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net Their value is demonstrated by their incorporation into successful commercial drugs. researchgate.net The diverse possibilities for substitution on these fused ring systems allow for extensive structure-activity relationship (SAR) studies, making them a cornerstone in the rational design of new therapeutic molecules. researchgate.net

Strategic Incorporation of Halogens: Bromine and Fluorine Atom Effects on Molecular Properties and Reactivity

The introduction of halogen atoms, specifically bromine and fluorine, onto the dihydroindene scaffold is a strategic decision in chemical synthesis to modulate molecular properties. Halogens can alter a molecule's electronics, conformation, lipophilicity, and metabolic stability. This targeted modification is crucial for fine-tuning the characteristics of a compound for specific applications, from materials science to drug discovery.

Perturbation Effects of Geminal Difluorination on Dihydroindene Systems

Furthermore, geminal difluorination can have a substantial effect on the conformation of the five-membered ring. nih.govrsc.org This conformational control can be a powerful tool in drug design to improve potency and other properties. nih.govrsc.org The introduction of the CF2 moiety also frequently enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov However, in some systems, it can also lead to unexpected metabolic pathways. nih.gov A key physicochemical property altered by fluorination is lipophilicity (LogP), which is critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

| Property | Influence of CF₂ Group | Rationale |

|---|---|---|

| Lipophilicity (LogP) | Generally increases | Fluorine is lipophilic, but the effect can be complex and dependent on the overall molecular structure. nih.gov |

| Metabolic Stability | Often improves | The C-F bond is very strong, making the position resistant to metabolism. nih.gov |

| Acidity of Adjacent C-H | Increases | Strong inductive electron withdrawal by the two fluorine atoms stabilizes the conjugate base. nih.gov |

| Conformation | Can induce specific puckering or orientations | The stereoelectronic effects of the CF₂ group can favor certain molecular shapes. nih.govrsc.org |

Influence of Bromo-Substitution on Aromatic Ring Reactivity and Synthetic Versatility

Second, and perhaps more importantly in modern synthesis, the bromo-substituent provides a highly versatile synthetic "handle." It is an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a diverse library of complex derivatives from the 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene precursor. The bromine atom can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange), further expanding its synthetic utility. wikipedia.org

| Reaction Type | Role of Bromine | Outcome |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Leaving group | Formation of new C-C or C-Heteroatom bonds. |

| Lithium-Halogen Exchange | Precursor to a nucleophile | Creates an organolithium reagent for reaction with electrophiles. |

| Nucleophilic Aromatic Substitution (SNAr) | Leaving group (if activated) | Substitution by a strong nucleophile. acs.org |

| Grignard Formation | Precursor to Grignard reagent | Creates an organomagnesium reagent. |

Research Landscape for this compound and Related Compounds

Specific published research focusing exclusively on this compound is limited. However, its chemical structure positions it as a valuable intermediate for creating more complex molecules for research in medicinal chemistry and materials science. The combination of the gem-difluorinated indane core with a synthetically versatile bromine handle makes it an attractive starting material. Researchers can utilize this compound to synthesize analogs of known biologically active indanes, where the fluorine atoms are introduced to enhance properties like metabolic stability or binding affinity. Its commercial availability suggests its use as a building block in discovery chemistry programs. bldpharm.com The compound is a structural analog to other halogenated indanes that are investigated for their potential antiviral, anti-inflammatory, and anticancer activities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrF₂ | uni.lu |

| Molecular Weight | 233.05 g/mol | Calculated |

| Monoisotopic Mass | 231.96992 Da | uni.lu |

| Predicted XlogP | 3.4 | uni.lu |

Structure

3D Structure

属性

IUPAC Name |

7-bromo-3,3-difluoro-1,2-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2/c10-8-3-1-2-7-6(8)4-5-9(7,11)12/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUWSISFUFMHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C(=CC=C2)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783951-14-3 | |

| Record name | 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1,1 Difluoro 2,3 Dihydro 1h Indene

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene suggests two primary disconnection strategies. The most straightforward approach involves the disconnection of the carbon-bromine bond, leading to the precursor 1,1-difluoro-2,3-dihydro-1H-indene. This intermediate would then undergo electrophilic bromination. The gem-difluoro group can be retrosynthetically disconnected to a ketone, revealing 4-bromo-1-indanone (B57769) as a key intermediate.

A second strategy involves an earlier introduction of the bromine atom. In this approach, the target molecule is derived from a pre-brominated precursor. Disconnecting the five-membered ring of 4-bromo-1-indanone through an intramolecular Friedel-Crafts acylation reaction leads to 3-(2-bromophenyl)propanoic acid. This precursor already contains the bromine atom in the desired position on the aromatic ring.

Precursor Synthesis and Functionalization of Dihydroindene Frameworks

A common and effective route to the target molecule commences with an indanone derivative. The synthesis of the key intermediate, 4-bromo-1-indanone, can be accomplished via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. google.comnih.gov This cyclization is typically promoted by a strong acid catalyst. The precursor, 3-(2-bromophenyl)propanoic acid, can be synthesized from 2-bromobenzaldehyde (B122850) through a series of reactions including condensation, reduction, hydrolysis, and decarboxylation. google.com

With 4-bromo-1-indanone in hand, the next crucial step is the introduction of the gem-difluoro group at the C-1 position. Direct fluorination of the ketone is challenging; however, several methods exist for this transformation. One effective method involves the conversion of the ketone to a 1,3-dithiolane (B1216140) intermediate. Treatment of this dithiolane with an electrophilic bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a fluoride (B91410) source like pyridinium (B92312) poly(hydrogen fluoride), yields the desired 1,1-difluoro product. This reaction is believed to proceed through bromosulfonium ions and sulfur- and fluorine-stabilized carbocations that are subsequently trapped by a fluoride ion.

The formation of the dihydroindene ring system is a cornerstone of this synthesis. The intramolecular Friedel-Crafts acylation is a powerful method for constructing the five-membered ring fused to the aromatic nucleus. orgsyn.orgmasterorganicchemistry.com The cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides is a widely employed strategy for the preparation of 1-indanones. nih.gov While the direct cyclization of the carboxylic acid is possible, the reaction often requires harsh conditions. The use of the corresponding acyl chloride with a Lewis acid catalyst, such as aluminum chloride, can facilitate the reaction under milder conditions. Non-conventional energy sources like microwaves and ultrasound have also been explored to promote these cyclizations, often leading to improved yields and shorter reaction times. nih.gov

Strategic Introduction of Bromine Functionality

The placement of the bromine atom at the C-4 position of the dihydroindene ring requires a strategic approach to ensure the correct regiochemistry. This can be accomplished either by using a pre-brominated starting material or by direct bromination of the dihydroindene core.

The direct bromination of the 1,1-difluoro-2,3-dihydro-1H-indene intermediate presents a viable route to the final product. The success of this approach hinges on the directing effects of the substituents on the aromatic ring.

Electrophilic aromatic bromination is a fundamental reaction for the synthesis of aryl bromides. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. organicchemistrytutor.com In the case of 1,1-difluoro-2,3-dihydro-1H-indene, the gem-difluoro group at the benzylic position is an electron-withdrawing group (-I effect). wikipedia.org Electron-withdrawing groups typically deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position. wikipedia.org

The alkyl portion of the fused five-membered ring can be considered a weakly activating group, directing ortho and para. In this specific fused ring system, the positions ortho and para to the alkyl substituent are C-7 and C-5, while the position meta to the deactivating gem-difluoro group is C-4 and C-6. Therefore, the directing effects are somewhat complex. However, considering the strong deactivating nature of the CF2 group, bromination is expected to occur at a position meta to it. Given the structure of the dihydroindene, the C-4 and C-6 positions are electronically favored for electrophilic attack. The precise outcome can be influenced by the specific brominating agent and reaction conditions used. Reagents such as N-bromosuccinimide (NBS) are commonly employed for such transformations. nih.gov

Regioselective Bromination of the Aromatic Ring

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis Pathway

A plausible and commonly employed route for the synthesis of this compound is a linear sequence starting from a readily available precursor. This pathway involves the initial construction of the brominated indanone core, followed by a fluorination step.

A key intermediate in this synthesis is 4-bromo-2,3-dihydro-1H-inden-1-one. The synthesis of this intermediate can be achieved through a Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid. The subsequent and final step in this linear approach is the gem-difluorination of the carbonyl group of 4-bromo-2,3-dihydro-1H-inden-1-one. This transformation is typically achieved using specialized fluorinating agents.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Cyclization | 3-(2-bromophenyl)propanoic acid, Thionyl chloride, Aluminum chloride | 4-bromo-2,3-dihydro-1H-inden-1-one |

| 2 | Gem-difluorination | 4-bromo-2,3-dihydro-1H-inden-1-one, Deoxofluorinating agent (e.g., DAST, XtalFluor®) | This compound |

Convergent Synthesis Pathway

One potential convergent route could involve the coupling of a suitably functionalized aromatic piece with a difluorinated aliphatic fragment. For instance, a Grignard or organolithium reagent derived from 1,4-dibromobenzene (B42075) could be reacted with a difluoroalkylating agent that also contains a masked functional group for subsequent cyclization. A subsequent intramolecular reaction would then form the five-membered ring of the indane system.

| Fragment A Preparation | Reaction | Reagents and Conditions | Product |

| A1 | Halogen-Metal Exchange | 1,4-dibromobenzene, n-BuLi or Mg | 4-bromophenylithium or 4-bromophenylmagnesium bromide |

| Fragment B Preparation | Reaction | Reagents and Conditions | Product |

| B1 | Difluoroalkylation | A suitable electrophile with a difluoromethyl group and a masked aldehyde or ketone | A difluoroalkylated intermediate |

| Coupling and Cyclization | Reaction | Reagents and Conditions | Product |

| C1 | Coupling | Reaction of Fragment A and Fragment B | An open-chain precursor |

| C2 | Intramolecular Cyclization | Acid or base catalyzed ring closure | This compound |

Stereoselective Synthesis of Chiral Derivatives of this compound (if applicable through further derivatization)

The stereoselective synthesis of chiral derivatives of this compound would involve the introduction of stereocenters in a controlled manner. As the parent molecule is achiral, chirality would arise from further derivatization of the indane scaffold.

Currently, there is limited specific information available in the scientific literature regarding the stereoselective synthesis of chiral derivatives of this compound itself. However, general principles of asymmetric synthesis can be applied to its functionalized analogues. For instance, if a substituent were to be introduced at the C2 or C3 position of the indane ring, this would create one or two stereocenters.

Potential strategies for achieving stereoselectivity in the synthesis of such derivatives could include:

Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, followed by the removal of the auxiliary.

Chiral catalysts: Employing a chiral catalyst, such as a metal complex with a chiral ligand, to catalyze a reaction that creates the desired stereocenter.

Resolution: Separating a racemic mixture of a chiral derivative into its individual enantiomers, for example, by chiral chromatography.

Further research would be required to develop specific and efficient methods for the stereoselective synthesis of chiral derivatives of this particular compound.

| Approach | Description | Potential Application |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule that already contains some of the required stereocenters. | Could be applied if a suitable chiral starting material with a similar core structure is identified. |

| Asymmetric Catalysis | Using a chiral catalyst to control the stereochemistry of a key bond-forming reaction. | For example, in an asymmetric hydrogenation or alkylation of a derivatized indene (B144670) precursor. |

| Diastereoselective Synthesis | Creating a new stereocenter under the influence of an existing one in the molecule. | Applicable if a chiral center is introduced early in the synthesis and directs the formation of subsequent centers. |

Reaction Chemistry and Transformational Studies of 4 Bromo 1,1 Difluoro 2,3 Dihydro 1h Indene

Reactivity at the Bromine Center

The bromine atom attached to the aromatic ring of 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is the primary site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is characteristic of a typical aryl bromide, making it a valuable substrate for a variety of metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Aryl-Aryl and Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the bromine-bearing carbon. Although specific examples for this compound are not extensively documented in publicly available literature, its structural similarity to other aryl bromides allows for a high degree of predictability in its reactivity.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming aryl-aryl or aryl-alkyl bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. For this compound, a Suzuki coupling would be expected to proceed under standard conditions to yield the corresponding substituted difluoro-dihydro-indene derivative. nih.gov

| Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF/Water | 1,1-Difluoro-4-phenyl-2,3-dihydro-1H-indene |

| Methylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1,1-Difluoro-4-methyl-2,3-dihydro-1H-indene |

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. nih.govorganic-chemistry.orgresearchgate.net The reaction with this compound would provide access to a range of alkynyl-substituted indene (B144670) derivatives.

| Coupling Partner (Alkyne) | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | Toluene or THF | 1,1-Difluoro-4-(phenylethynyl)-2,3-dihydro-1H-indene |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine (DIPA) | THF | 1,1-Difluoro-4-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-indene |

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance. The reaction of this compound with an organozinc compound would be an effective route for forming aryl-aryl or aryl-alkyl bonds.

Radical Reactions Involving the Bromine Moiety

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage to participate in radical reactions. These transformations can be initiated by radical initiators (e.g., AIBN), light (photolysis), or transition metals. Potential radical reactions for this compound could include:

Radical dehalogenation: Replacement of the bromine atom with a hydrogen atom, typically using a radical initiator and a hydrogen atom donor like tributyltin hydride or tris(trimethylsilyl)silane.

Radical coupling: Formation of biaryl compounds through a radical-mediated process, although this is less controlled than palladium-catalyzed methods.

These reactions are general possibilities for aryl bromides, though specific studies on the radical chemistry of this compound are not prominently reported.

Reactivity at the Geminal Difluoro Moiety

The 1,1-difluoro substituent, also known as a geminal difluoro group, imparts unique chemical and physical properties to the molecule. Its reactivity, or lack thereof, is a defining characteristic.

Stability and Chemical Resistance of the 1,1-Difluoro Substituent

The geminal difluoro group in this compound is characterized by exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₂ group highly resistant to chemical degradation under a wide range of conditions, including exposure to strong acids, bases, oxidants, and reductants that would affect other functional groups.

This chemical inertness is a primary reason why the gem-difluoro moiety is frequently used in medicinal chemistry as a bioisostere. pharm.or.jp It can mimic the steric and electronic properties of other groups, such as a carbonyl (C=O) or an ether (C-O-C) linkage, while significantly enhancing the metabolic stability of the parent molecule by blocking sites susceptible to oxidative metabolism.

Potential for Further Fluorination or Defluorination Reactions

Given the high strength of the C-F bonds, the 1,1-difluoro moiety is generally unreactive towards further fluorination or defluorination reactions under typical laboratory conditions.

Further Fluorination: Introducing a third fluorine atom onto the benzylic carbon is not a feasible transformation through standard electrophilic or nucleophilic fluorinating agents due to the existing C-F bonds' stability and the deactivating electronic effect on the carbon atom.

Defluorination: The removal of fluorine atoms from the gem-difluoro group is also energetically unfavorable and would require harsh, high-energy conditions or highly specialized reagents, such as potent reducing agents (e.g., alkali metals) or specific transition metal complexes. Such reactions are not common and have not been reported for this specific indene scaffold in the reviewed literature. The stability of the geminal difluoro group is the dominant feature of its chemistry. orgsyn.org

Influence of Fluorine Atoms on Adjacent Reaction Centers

The presence of the gem-difluoro group at the C1 position of this compound profoundly influences the molecule's chemical properties and the reactivity of adjacent centers. The two fluorine atoms are powerful electron-withdrawing groups, which polarize the molecule and affect bond strengths, molecular conformation, and the stability of reaction intermediates. nih.govresearchgate.net

The difluoromethylene (CF2) unit significantly alters the electronic nature of the dihydroindene system. By induction, the fluorine atoms render the C1 carbon electrophilic, making it susceptible to attack by nucleophiles. nih.gov Conversely, negative hyperconjugation effects can increase the electron density at the β-carbon of the aromatic ring. nih.gov This differential polarization is a key factor in determining the regioselectivity of functionalization reactions. nih.gov

Furthermore, the CF2 group impacts the conformation of the five-membered ring and its interaction with the fused aromatic ring. Studies on related gem-difluorinated compounds have shown that this moiety can alter the preferred molecular conformation, which in turn can influence metabolic stability and biological interactions. rsc.orgnih.gov For instance, the presence of a gem-difluoroalkoxy group in a macrocycle was found to favor a cis-amide conformation in equilibrium with the major trans-amide form, leading to different metabolic pathways compared to its non-fluorinated analog. nih.gov

The key influences of the gem-difluoro group are summarized in the table below.

| Feature | Influence on Adjacent Reaction Centers | Reference |

| Electronic Effect | Strong inductive electron withdrawal makes the C1 carbon electrophilic. | nih.gov |

| Polarization | Differentially polarizes the termini of adjacent double bonds or aromatic systems, enabling high regioselectivity in reactions. | nih.gov |

| Conformational Control | Alters the preferred conformation of the ring system, which can affect metabolic pathways and receptor binding. | rsc.orgnih.gov |

| Intermediate Stabilization | Can stabilize adjacent cationic intermediates, facilitating certain reaction pathways. | nih.gov |

Reactions Involving the Dihydroindene Ring System

Functionalization of the Aromatic Ring (e.g., further halogenation, nitration, sulfonation)

The aromatic ring of this compound is subject to electrophilic aromatic substitution, although its reactivity is significantly influenced by the existing substituents. The bromine atom at C4 is a deactivating but ortho-, para-directing group. The 1,1-difluoroalkyl substituent at C1 is strongly deactivating due to the inductive effect of the fluorine atoms, and it acts as a meta-director.

Given these competing effects, further electrophilic substitution is expected to be challenging and to occur at specific positions. The directing influence of the bromine atom would favor substitution at C5 (ortho) and C7 (para), while the deactivating difluoroalkyl group would direct towards C5 and C7 (meta). Therefore, the C5 and C7 positions are the most likely sites for further functionalization.

Studies on analogous systems, such as 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, have shown that bromination using N-bromosuccinimide (NBS) can achieve electrophilic aromatic substitution on the ring. nih.gov This suggests that similar halogenation reactions could be applied to this compound, likely requiring forcing conditions due to the deactivated nature of the ring. nih.govwku.edu

The table below outlines potential functionalization reactions and the expected major products.

| Reaction | Reagents | Expected Product Position(s) |

| Bromination | Br2, FeBr3 or NBS | C5 and/or C7 |

| Nitration | HNO3, H2SO4 | C5 and/or C7 |

| Sulfonation | Fuming H2SO4 | C5 and/or C7 |

Reactions of the Saturated C2-C3 Bridge (e.g., oxidation, reduction, addition reactions)

Detailed research findings specifically documenting the oxidation, reduction, or addition reactions on the saturated C2-C3 bridge of this compound are not extensively available in the reviewed scientific literature. The reactivity of this bridge is expected to be similar to that of other saturated carbocyclic systems, though potentially influenced by the strain of the five-membered ring and the electronic effects of the gem-difluoro group.

Ring-Opening and Ring-Expansion Studies

The dihydroindene ring system, particularly when substituted with a gem-difluoro group, possesses significant ring strain. This strain, combined with the electronic properties of the fluorine atoms, can facilitate ring-opening reactions. In analogous gem-difluorocyclopropane systems, the C-C bond opposite the CF2 group is weakened and is susceptible to cleavage under thermal or radical conditions. cas.cnbeilstein-journals.org

For this compound, this suggests a propensity for the cleavage of the C1-C7a bond. Such ring-opening transformations could provide access to a variety of functionalized, linear difluorinated molecules. rsc.org Radical-initiated reactions, for instance, could lead to the formation of an intermediate that can be trapped to yield diverse products. cas.cn While specific studies on this indene derivative are limited, the behavior of related strained fluorinated rings provides a strong indication of its potential for such transformations. cas.cnrsc.org

Mechanistic Investigations of Key Transformations

Influence of Solvents and Catalysts on Reaction Outcomes

The transformation of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The choice of solvent and catalyst system in these reactions can dramatically influence reaction rates, yields, and the formation of byproducts.

Solvent Effects

The polarity, coordinating ability, and boiling point of a solvent play a crucial role in the outcome of cross-coupling reactions involving this compound. Aprotic polar solvents are frequently employed to facilitate the dissolution of reactants and intermediates in the catalytic cycle.

For instance, in Suzuki-Miyaura couplings , which form carbon-carbon bonds, solvent systems often consist of a mixture of an organic solvent and an aqueous base solution. Toluene is a common choice for the organic phase, owing to its ability to dissolve the aryl halide and the boronic acid coupling partner, as well as its relatively high boiling point which allows for elevated reaction temperatures. The presence of water is necessary to dissolve the inorganic base, such as sodium carbonate or potassium phosphate (B84403), which is essential for the activation of the boronic acid. The choice of base itself can be influenced by the solvent, with stronger bases like potassium phosphate often showing better efficacy in ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane.

In Buchwald-Hartwig amination reactions, which form carbon-nitrogen bonds, solvents like toluene, THF, and dimethyl sulfoxide (B87167) (DMSO) are commonly utilized. The selection of the solvent is often tied to the nature of the amine and the catalyst system. For example, less polar solvents like toluene are often effective, but for more challenging couplings, more polar solvents like DMSO can enhance the reaction rate.

Catalyst System Optimization

The catalyst system, comprising a palladium precursor and a supporting ligand, is the cornerstone of successful cross-coupling reactions with this compound. The electronic and steric properties of the ligand have a profound impact on the catalytic activity and selectivity.

In the context of Suzuki-Miyaura reactions , phosphine-based ligands are widely used. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic catalyst that can be effective for some substrates. However, for more sterically hindered or electronically deactivated aryl bromides, more sophisticated ligand systems are often required. Buchwald's biaryl phosphine (B1218219) ligands, such as SPhos and XPhos, have demonstrated high efficacy in promoting the coupling of challenging substrates by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

The table below illustrates a hypothetical optimization of a Suzuki-Miyaura reaction between this compound and phenylboronic acid, showcasing the impact of different catalysts and solvents on the reaction yield.

| Entry | Palladium Precursor | Ligand | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | K₂CO₃ | 100 | 65 |

| 2 | Pd₂(dba)₃ | SPhos | 1,4-Dioxane/H₂O | K₃PO₄ | 110 | 88 |

| 3 | Pd(PPh₃)₄ | - | THF/H₂O | Na₂CO₃ | 80 | 72 |

| 4 | PdCl₂(dppf) | - | DME/H₂O | Cs₂CO₃ | 90 | 91 |

For Buchwald-Hartwig amination , the choice of ligand is critical to prevent catalyst decomposition and promote the desired C-N bond formation. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Josiphos-type ferrocenyl phosphines have proven to be effective in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃. The selection of the appropriate ligand often depends on the specific amine coupling partner.

Similarly, in Sonogashira couplings , which form carbon-carbon triple bonds, a dual catalyst system is typically employed, consisting of a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst, often PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle, while the copper(I) salt, such as CuI, promotes the formation of a copper acetylide intermediate. The reaction is typically carried out in an amine solvent like triethylamine, which also acts as the base.

The following table provides a hypothetical overview of catalyst and solvent effects on a Sonogashira coupling of this compound with phenylacetylene.

| Entry | Palladium Catalyst | Copper Co-catalyst | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ | CuI | Triethylamine | - | 80 | 75 |

| 2 | Pd(PPh₃)₄ | CuI | DMF | Et₃N | 90 | 82 |

| 3 | PdCl₂(dppf) | CuI | Toluene | DIPA | 100 | 89 |

| 4 | Pd/C | CuI | Acetonitrile | K₂CO₃ | 80 | 60 |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1,1 Difluoro 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete picture of the proton and carbon environments, their connectivity, and spatial arrangements can be assembled.

High-resolution ¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene, the aromatic and aliphatic regions of the spectrum would offer distinct and informative signals.

The aromatic region is expected to show signals for the three protons on the substituted benzene (B151609) ring. The proton at position 7 (H7) would likely appear as a doublet, coupled to the proton at position 6 (H6). H6 would be expected to be a triplet (or a doublet of doublets), coupled to both H7 and H5. The proton at position 5 (H5) would also likely be a doublet, coupled to H6. The electron-withdrawing effect of the bromine atom at position 4 would influence the chemical shifts of these aromatic protons, generally shifting them downfield.

In the aliphatic region, two triplet signals are anticipated for the two methylene (B1212753) groups (-CH₂-) at positions 2 and 3. The protons at position 3, being adjacent to the aromatic ring, would likely resonate at a slightly more downfield position compared to the protons at position 2. The protons at position 2 would show coupling to the protons at position 3, and would also exhibit coupling to the two fluorine atoms at position 1, resulting in a triplet of triplets.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Note: This data is illustrative and based on theoretical predictions and analysis of similar structures.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | ~ 7.5 | d | J(H5-H6) ≈ 8.0 |

| H6 | ~ 7.2 | t | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0 |

| H7 | ~ 7.4 | d | J(H7-H6) ≈ 8.0 |

| H3 (2H) | ~ 3.1 | t | J(H3-H2) ≈ 7.5 |

| H2 (2H) | ~ 2.5 | t of t | J(H2-H3) ≈ 7.5, J(H2-F) ≈ 15.0 |

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C1) would exhibit a triplet due to one-bond coupling with the fluorine nuclei and would be significantly shifted downfield. The carbon atom attached to the bromine (C4) would also have a characteristic chemical shift. The remaining aromatic carbons would appear in the typical aromatic region (120-150 ppm), while the two aliphatic methylene carbons (C2 and C3) would be found in the upfield region of the spectrum. The C2 carbon would also likely show coupling to the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Note: This data is illustrative and based on theoretical predictions and analysis of similar structures.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | ~ 125 | t |

| C2 | ~ 35 | t |

| C3 | ~ 25 | s |

| C3a | ~ 140 | s |

| C4 | ~ 120 | s |

| C5 | ~ 130 | s |

| C6 | ~ 128 | s |

| C7 | ~ 125 | s |

| C7a | ~ 150 | s |

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze the fluorine atoms within a molecule. For this compound, the two fluorine atoms at position 1 are chemically equivalent. Therefore, they would be expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two adjacent protons on C2. The chemical shift of this signal would be characteristic of a geminal difluoro group attached to a saturated carbon in a cyclic system.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between H5 and H6, H6 and H7, and between the methylene protons at H2 and H3, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C2, C3, C5, C6, and C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity around quaternary carbons (C1, C3a, C4, and C7a). For instance, correlations from the H2 and H3 protons to C1, C3a, and C7a would help to piece together the five-membered ring and its fusion to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemistry and spatial relationships between protons, for example, between the aliphatic protons and the aromatic proton at position 7.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups would be observed just below 3000 cm⁻¹. The C-F stretching vibrations are typically strong and would be found in the 1100-1000 cm⁻¹ region. The C-Br stretch is generally weaker and appears at lower frequencies, typically in the 600-500 cm⁻¹ range. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound (Note: This data is illustrative and based on characteristic vibrational frequencies.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| C-Br Stretch | 600 - 500 | Weak to Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about molecular vibrations, offering a spectral fingerprint of the compound. The Raman spectrum of this compound is expected to be characterized by several key vibrational modes originating from its distinct functional groups.

The aromatic C-H stretching vibrations are anticipated to produce a sharp band in the 3030–3070 cm⁻¹ region. s-a-s.org The aliphatic C-H stretching vibrations from the five-membered ring will likely appear in the 2800–3000 cm⁻¹ range. The aromatic ring itself will exhibit characteristic vibrations, including a strong ring-breathing mode typically observed between 990 and 1100 cm⁻¹. uci.edu

The carbon-halogen bonds will also produce distinct signals. The geminal difluoro group (-CF₂) is expected to show a symmetric stretching vibration. The carbon-bromine (C-Br) stretch is predicted to appear in the lower frequency region, typically between 500 and 700 cm⁻¹. uci.eduhoriba.com Low-frequency vibrations below 400 cm⁻¹ would correspond to skeletal deformations of the entire indane ring system. nih.gov

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3030 - 3070 | Moderate |

| Aliphatic C-H Stretch | 2800 - 3000 | Moderate - Strong |

| Aromatic Ring Quadrant Stretch | 1550 - 1630 | Strong |

| Aliphatic CH₂ Scissor | ~1450 | Weak - Moderate |

| Aromatic Ring Breathing | 990 - 1100 | Strong |

| C-F₂ Symmetric Stretch | 720 - 800 | Strong |

| C-Br Stretch | 500 - 700 | Strong |

| Indane Ring Deformation | < 400 | Moderate - Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. wikipedia.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass is calculated using the masses of the most abundant isotopes of each element. msu.edu For this compound, with the molecular formula C₉H₇BrF₂, the theoretical monoisotopic mass is calculated as follows:

Carbon (¹²C): 9 x 12.000000 = 108.000000 Da

Hydrogen (¹H): 7 x 1.007825 = 7.054775 Da

Bromine (⁷⁹Br): 1 x 78.918338 = 78.918338 Da

Fluorine (¹⁹F): 2 x 18.998403 = 37.996806 Da

Theoretical Monoisotopic Mass = 231.969919 Da

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value would confirm the elemental composition of C₉H₇BrF₂.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. chemguide.co.uk The fragmentation pattern provides valuable structural information.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion and any bromine-containing fragments, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine, which consists of approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br. msu.edu Therefore, the molecular ion of this compound will appear as two peaks of nearly equal intensity at m/z ≈ 232 (for the ⁷⁹Br isotope) and m/z ≈ 234 (for the ⁸¹Br isotope).

The fragmentation of the molecular ion is expected to proceed through several key pathways:

Loss of a Bromine Radical: The most common initial fragmentation for alkyl and aryl bromides is the cleavage of the C-Br bond to lose a bromine radical (Br•), which is a stable leaving group. libretexts.org This would result in a prominent cation at m/z 153, corresponding to the [C₉H₇F₂]⁺ fragment.

Loss of HF: Subsequent fragmentation could involve the loss of a neutral hydrogen fluoride (B91410) (HF) molecule (20 Da) from the [C₉H₇F₂]⁺ fragment, leading to an ion at m/z 133.

Loss of Ethylene (B1197577): Cleavage of the five-membered ring, a common pathway for indane derivatives, could lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment ion that retains the aromatic ring structure.

Predicted Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |

| 232 | 234 | [C₉H₇BrF₂]⁺• | Molecular ion (M⁺•) peak cluster, with ~1:1 intensity ratio. |

| 153 | - | [C₉H₇F₂]⁺ | Result of losing a Br• radical. Expected to be a major fragment. |

| 133 | - | [C₉H₆F]⁺ | Result of losing HF from the [C₉H₇F₂]⁺ fragment. |

| 125 | 127 | [C₇H₄Br]⁺ | Result of losing C₂H₃F₂ from the molecular ion. |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly documented, its solid-state characteristics can be inferred from the known structures of related indane and bromo/fluoro-aromatic compounds.

The molecule consists of a planar benzene ring fused to a five-membered aliphatic ring. Due to the sp³ hybridized carbons at positions 2 and 3, the five-membered ring is not planar and would likely adopt an "envelope" or "twist" conformation to minimize steric strain. The gem-difluoro group at position 1 will significantly influence local geometry, with the C-F bond lengths expected to be around 1.35 Å and the F-C-F bond angle approximately 105-108°. The C-Br bond attached to the aromatic ring is expected to have a length of approximately 1.90 Å. The substituents (Br and CF₂) will cause some distortion of the benzene ring from a perfect hexagon.

The packing of molecules in the crystal lattice is governed by a combination of noncovalent interactions. rsc.org For this compound, several types of interactions are expected to be significant:

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. nih.govwikipedia.orglibretexts.org These interactions could be in a parallel-displaced or T-shaped arrangement. The presence of fluorine can sometimes disrupt ideal π-π stacking. rsc.org

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atoms, can participate in halogen bonding. ijres.orgwikipedia.org A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. nih.govyoutube.com Potential interactions include Br···F or Br···Br contacts between adjacent molecules, which can be a strong and directional force in crystal engineering. nih.govrsc.org

Weak Hydrogen Bonds: Weak C-H···F and C-H···Br hydrogen bonds are also expected to play a role in stabilizing the crystal packing. ed.ac.ukmdpi.com In these interactions, the hydrogen atoms of the aromatic and aliphatic parts of the molecule can interact with the electronegative fluorine and bromine atoms of neighboring molecules.

These combined interactions would create a complex three-dimensional supramolecular architecture in the solid state.

Computational and Theoretical Investigations of 4 Bromo 1,1 Difluoro 2,3 Dihydro 1h Indene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular properties of compounds like 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene. By solving the Schrödinger equation in an approximate manner, DFT can provide valuable insights into the molecule's electronic nature, geometry, and spectroscopic characteristics. For a molecule of this type, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate to balance computational cost and accuracy.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is significantly influenced by its halogen substituents. The bromine atom on the aromatic ring and the two fluorine atoms on the aliphatic ring introduce strong electronic effects.

Inductive Effects: Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the adjacent carbon atoms and, to a lesser extent, the rest of the molecule. The two fluorine atoms at the C1 position create a strong dipole, polarizing the C1-C2 bond.

Resonance Effects: The bromine atom, having lone pairs of electrons, can participate in resonance (+R effect), donating electron density to the aromatic π-system. However, for halogens, the inductive effect typically outweighs the resonance effect.

Bonding: The C-F bonds are expected to be highly polar and strong. The C-Br bond is also polar but weaker than the C-F bonds. The aromatic ring largely retains its planarity, while the five-membered dihydroindene ring will adopt a non-planar conformation.

A DFT optimization would yield precise bond lengths and angles. The following table provides hypothetical but realistic geometric parameters for the key bonds in the molecule.

Interactive Data Table: Predicted Geometric Parameters

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Angle Atoms |

| C-Br | 1.91 | 119.5 | C5-C4-Br |

| C-F1 | 1.35 | 109.5 | F1-C1-F2 |

| C-F2 | 1.35 | 108.0 | C(aromatic)-C1-F1 |

| C(aromatic)-C(sp3) | 1.51 | 121.0 | C3a-C4-Br |

| C(sp3)-C(sp3) | 1.54 | 104.0 | C1-C2-C3 |

Molecular Orbital Contributions and Frontier Orbital Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of kinetic stability.

HOMO: The HOMO is expected to be primarily localized on the electron-rich aromatic π-system, with some contribution from the p-orbitals of the bromine atom. This orbital is the site of potential electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the aromatic ring and significantly influenced by the antibonding σ* orbitals of the C-F and C-Br bonds. researchgate.netnih.gov This orbital indicates the likely sites for nucleophilic attack. The presence of electronegative halogens generally lowers the LUMO energy. nih.gov

HOMO-LUMO Gap: A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The following table presents plausible energy values for the frontier orbitals, calculated using DFT.

Interactive Data Table: Predicted Frontier Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Localized on the aromatic ring and Br atom |

| LUMO | -1.20 | Distributed over the C-F and C-Br antibonding orbitals |

| HOMO-LUMO Gap | 5.65 | Indicates high kinetic stability |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structural confirmation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy. nih.govmdpi.com The predicted shifts are influenced by the electronic environment of each nucleus. The electronegative fluorine and bromine atoms will cause downfield shifts for nearby carbon and hydrogen atoms.

Interactive Data Table: Predicted NMR Chemical Shifts (Relative to TMS/CFCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| H on C2 (axial) | 2.45 | - | - |

| H on C2 (equat) | 2.60 | - | - |

| H on C3 (axial) | 3.10 | - | - |

| H on C3 (equat) | 3.25 | - | - |

| H on C5 | 7.50 | - | - |

| H on C6 | 7.30 | - | - |

| H on C7 | 7.40 | - | - |

| C1 | - | 115.0 (t) | -95.0 |

| C2 | - | 35.0 | - |

| C3 | - | 32.5 | - |

| C4 | - | 118.0 | - |

(t) = triplet due to C-F coupling

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100 - 3000 | Stretching of H atoms on the benzene (B151609) ring |

| Aliphatic C-H stretch | 2950 - 2850 | Stretching of H atoms on the five-membered ring |

| Aromatic C=C stretch | 1600, 1480 | Skeletal vibrations of the benzene ring |

| C-F stretch | 1150 - 1050 | Strong, characteristic stretching of C-F bonds |

| C-Br stretch | 650 - 550 | Stretching of the C-Br bond |

Conformational Analysis and Potential Energy Surface Exploration

The five-membered ring of the 2,3-dihydro-1H-indene scaffold is not planar. It typically adopts an "envelope" or "twist" conformation to relieve ring strain. nih.gov A conformational analysis would involve calculating the energy of the molecule as a function of specific dihedral angles to map out the potential energy surface (PES). This analysis would identify the lowest energy (most stable) conformation and the energy barriers for conversion between different conformations. For this molecule, the energy barrier between conformers is expected to be low, allowing for rapid interconversion at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. researchgate.net By simulating the motion of atoms according to the principles of classical mechanics, MD can model:

Conformational Flexibility: How the five-membered ring puckers and changes its conformation in a solution or at a specific temperature. nih.gov

Solvent Interactions: How the molecule interacts with solvent molecules, including the formation of any specific interactions like halogen bonds between the bromine atom and a Lewis basic solvent. researchgate.net

Vibrational Motion: The time-dependent fluctuations in bond lengths and angles, providing a dynamic picture of the molecule's internal motions.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model potential chemical reactions involving this compound. For instance, a nucleophilic aromatic substitution (SₙAr) at the bromine-bearing carbon could be investigated. nih.gov

Reaction Coordinate: A reaction coordinate, representing the progress of the reaction, would be defined.

Transition State Search: DFT calculations would be employed to locate the transition state (the highest energy point along the reaction pathway). The structure and energy of the transition state are critical for understanding the reaction mechanism and rate. researchgate.net

Activation Energy: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. Computational modeling can determine whether a reaction is likely to proceed via a stepwise or a concerted mechanism. rsc.org

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

No published research could be located that has performed Hirshfeld surface analysis or other specific intermolecular interaction studies on this compound. This type of analysis is crucial for understanding the packing of molecules in a crystal lattice and quantifying the nature and extent of intermolecular contacts, such as hydrogen bonds and halogen bonds. Without experimental crystallographic data or dedicated computational modeling for this specific compound, a detailed discussion of its intermolecular interactions is not possible.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

There are currently no available Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies for this compound in the reviewed scientific literature. Such studies are essential for correlating the structural features of a molecule with its biological activity or physicochemical properties. The development of QSAR/QSPR models requires a dataset of related compounds with known activities or properties, which does not appear to have been compiled or analyzed for this particular chemical entity.

Applications in Advanced Organic Synthesis and Materials Science Research

4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene as a Synthetic Building Block

The strategic placement of the bromo and gem-difluoro groups on the indane framework allows for a range of synthetic manipulations, making it a valuable precursor for diverse and complex molecules.

Precursor to Complex Fluorinated and Brominated Carbocycles and Heterocycles

The bromoarene functionality of this compound serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of complex carbocyclic and heterocyclic structures that retain the unique difluorinated indane core. The presence of the gem-difluoro group can significantly influence the electronic properties and metabolic stability of the resulting molecules, a desirable feature in medicinal chemistry and materials science.

For instance, the bromine atom can be readily displaced in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings to form new carbon-carbon bonds. While specific examples utilizing this compound are not extensively documented in publicly available literature, the reactivity of similar bromoarenes is well-established. These reactions would enable the coupling of this fluorinated building block with a variety of partners, including boronic acids, terminal alkynes, and alkenes, to generate more elaborate molecular frameworks.

Furthermore, the bromine atom can be substituted with nitrogen, oxygen, or sulfur nucleophiles, leading to the formation of fluorinated and brominated heterocyclic systems. The inherent reactivity of the bromoarene moiety provides a reliable platform for the construction of diverse molecular libraries based on the 1,1-difluoro-2,3-dihydro-1H-indene scaffold.

Intermediate in the Synthesis of Scaffolds with Defined Stereochemistry

The dihydroindene framework of this compound can serve as a template for the synthesis of molecules with controlled stereochemistry. While the current molecule is achiral, modifications to the five-membered ring can introduce stereocenters. For example, subsequent functionalization of the methylene (B1212753) groups could lead to the formation of chiral derivatives.

The development of catalytic asymmetric methods for the difluoroalkylation of various substrates highlights the growing interest in creating chiral fluorine-containing molecules. nih.gov Although direct stereoselective reactions on this compound are not prominently reported, its structural motif is amenable to such transformations. The rigidity of the indane system can facilitate stereocontrol in reactions at adjacent positions. This makes it a potentially valuable intermediate for the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and chiral materials.

Use in the Construction of Polycyclic Aromatic Systems

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often relies on the strategic annulation of smaller aromatic building blocks. Brominated aromatic compounds are key precursors in many of these synthetic routes. nih.gov The bromo- group in this compound can be utilized in intramolecular or intermolecular cyclization reactions to build additional fused rings onto the indene (B144670) core.

Palladium-catalyzed annulation reactions, for example, could be employed to construct larger, more complex polycyclic systems incorporating the difluorinated five-membered ring. dntb.gov.ua While specific applications of this compound in this context are yet to be widely published, the general principles of using bromoarenes for the synthesis of PAHs suggest its potential utility in creating novel fluorinated polycyclic aromatic structures with unique photophysical and electronic properties.

Role in Catalyst or Ligand Design

The rigid dihydroindene scaffold is a common feature in the design of chiral ligands for asymmetric catalysis. The functional groups on this compound offer opportunities for its incorporation into novel catalyst and ligand systems.

Development of Chiral Ligands from Dihydroindene Derivatives

The development of P-chiral phosphine (B1218219) ligands has been a significant area of research in asymmetric catalysis. nih.gov These ligands, which possess a stereogenic phosphorus center, have shown exceptional performance in a variety of enantioselective transformations. The synthesis of such ligands often involves the use of chiral backbones to control the stereochemistry of the phosphorus atom.

The dihydroindene framework, with its conformational rigidity, is an attractive scaffold for the design of new chiral ligands. The bromine atom in this compound could be transformed into a phosphine group through reactions such as a palladium-catalyzed C-P coupling. Subsequent modifications could then lead to the synthesis of novel P-chiral phosphine ligands. The presence of the gem-difluoro group could impart unique electronic and steric properties to the resulting ligand, potentially influencing the activity and selectivity of the corresponding metal catalyst.

Studies of Metal-Catalyzed Reactions with this compound as Substrate or Ligand

The reactivity of gem-difluoroalkenes in transition metal-catalyzed reactions is a field of active investigation. nih.gov These compounds can undergo a variety of transformations, including C-F bond activation and cross-coupling reactions. While this compound is a saturated system at the difluorinated carbon, its bromoarene moiety makes it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions.

As a substrate, it can participate in palladium-catalyzed reactions as previously mentioned (Suzuki, Sonogashira, Heck, etc.) to form more complex molecules. The electronic effects of the gem-difluoro group can influence the reactivity of the bromoarene in these transformations.

Furthermore, derivatives of this compound could potentially serve as ligands in transition metal catalysis. For example, conversion of the bromo- group to a coordinating functional group, such as a phosphine or an amine, would allow this fluorinated indane scaffold to be incorporated into a metal complex. The electronic properties imparted by the difluoro group could modulate the catalytic activity of the metal center.

Below is a table summarizing potential metal-catalyzed reactions involving this compound as a substrate, based on the known reactivity of bromoarenes.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd(0) catalyst, base | Aryl-substituted difluoroindane |

| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I) catalyst, base | Alkynyl-substituted difluoroindane |

| Heck Coupling | Alkene | Pd(0) catalyst, base | Alkenyl-substituted difluoroindane |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, base | Amino-substituted difluoroindane |

| Stille Coupling | Organostannane | Pd(0) catalyst | Aryl/vinyl-substituted difluoroindane |

Integration into Functional Molecular Systems for Academic Study

While specific, published applications for this compound are not extensively documented, its structural motifs are found in molecules developed for cutting-edge research. The unique combination of a brominated aromatic ring, a gem-difluorinated benzylic position, and a conformationally restricted indane core provides a robust platform for creating novel functional molecules. Its utility can be projected in the development of molecular probes, scaffolds for chemical biology, and as a component in advanced materials.

Derivatives for Molecular Probes and Imaging Agents

The structure of this compound is well-suited for the synthesis of derivatives that can serve as molecular probes and imaging agents. The bromine atom on the aromatic ring is a key functional handle for introducing reporter groups, such as fluorophores or positron-emitting isotopes (e.g., ¹⁸F), through well-established palladium-catalyzed cross-coupling reactions.

The gem-difluoro group at the C1 position is a critical feature. It can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially mimicking the transition state of enzymatic reactions or hydrogen bonding interactions with target proteins. Furthermore, the introduction of fluorine often enhances the metabolic stability and binding affinity of a molecule, which are crucial properties for effective in vivo imaging agents. The difluorinated indene scaffold has been successfully incorporated into potent kinase inhibitors, demonstrating its viability in designing molecules that interact with specific biological targets. acs.org By attaching an appropriate imaging moiety, derivatives could be used to visualize and study protein binding mechanisms in real-time.

Table 1: Key Structural Features and Their Relevance to Molecular Probes

| Feature | Property | Implication for Molecular Probes |

|---|---|---|

| 4-Bromo Group | Reactive site for cross-coupling | Allows for the attachment of fluorophores, radiolabels, or affinity tags. |

| 1,1-Difluoro Group | Bioisostere, increases metabolic stability | Enhances binding to target proteins and prolongs the probe's lifetime in biological systems. |

| Indane Scaffold | Rigid, defined conformation | Reduces conformational flexibility, leading to higher binding specificity and clearer structure-activity relationships. |

Scaffolds for Investigating Structure-Reactivity Relationships in Chemical Biology

In chemical biology, understanding how a molecule's structure dictates its function and reactivity is paramount. This compound serves as an excellent foundational scaffold for such investigations. Its rigid framework ensures that derivatives maintain a predictable three-dimensional shape, which simplifies the analysis of structure-activity relationships (SAR).

Researchers can systematically modify the molecule to probe biological systems. The bromine atom can be replaced with a variety of functional groups using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the creation of a library of analogous compounds with diverse electronic and steric properties at a specific position. By evaluating the biological activity of each member of the library, researchers can deduce the precise structural requirements for interaction with a target protein or pathway. The development of kinase inhibitors based on related bromo-indenone cores highlights how bromination is a key step for further functionalization to explore and optimize interactions within a kinase hinge region. nih.gov

Components in Advanced Materials Research

The unique electronic properties and synthetic accessibility of this compound make it a candidate for inclusion in advanced materials, such as organic electronics and specialized polymers. The bromine atom provides a reactive site for polymerization reactions. For instance, it can be used in Suzuki or Stille polycondensation reactions to incorporate the difluoro-indane unit into the backbone of a conjugated polymer.

The incorporation of fluorine atoms into organic materials is a common strategy to tune their properties. The high electronegativity of fluorine generally lowers the HOMO and LUMO energy levels of a material, which can improve its stability against oxidation (air stability) and modify its charge-transport characteristics in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). The gem-difluoro group, in particular, can influence the solid-state packing and morphology of materials, which are critical factors for device performance. Brominated indene derivatives are recognized as versatile building blocks for creating a variety of functional indene and indacene derivatives with attractive photophysical properties for potential use as light-emitting materials. researchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1783951-14-3 |

| Molecular Formula | C₉H₇BrF₂ |

| Molecular Weight | 233.05 g/mol |

| Monoisotopic Mass | 231.96992 Da uni.lu |

| Predicted XlogP | 3.4 uni.lu |

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The future development of synthetic routes to 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene will likely prioritize green and sustainable chemistry principles. youtube.comeurekalert.orgsciencedaily.comyoutube.com Current multistep syntheses, which may rely on harsh reagents and generate significant waste, could be improved by exploring several innovative approaches.

One promising avenue is the application of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for higher yields and purity. The development of a continuous process for the bromination and difluorination of an appropriate indane precursor could streamline the synthesis, reduce reaction times, and minimize waste.

Photocatalysis represents another frontier for sustainable synthesis. researchgate.net Light-mediated reactions often proceed under mild conditions and can enable unique bond formations. Future research could focus on developing a photocatalytic method for the simultaneous introduction of both bromine and difluoromethyl groups, potentially from a common radical precursor, thereby increasing atom economy.

Furthermore, enzymatic and bio-catalytic methods are gaining traction for their high selectivity and environmentally benign nature. nih.govthe-innovation.orgnih.govresearchgate.netresearchgate.net While challenging, the discovery or engineering of enzymes capable of site-selective bromination and fluorination on the indane scaffold would represent a significant leap forward in the sustainable production of this and related compounds.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Reactor design and optimization of reaction conditions |

| Photocatalysis | Mild reaction conditions, unique reactivity | Catalyst development and mechanistic studies |

| Enzymatic Catalysis | High selectivity, environmentally friendly | Enzyme discovery and engineering |

Exploration of Novel Reactivity and Unprecedented Transformations

The presence of both a bromine atom and a gem-difluoro group on the this compound scaffold suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations that leverage the unique electronic properties of this compound.

The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions . While standard Suzuki, Sonogashira, and Buchwald-Hartwig couplings are anticipated, future work could explore more advanced and unprecedented coupling methodologies. For instance, dual-catalyst systems could be employed to achieve novel carbon-carbon and carbon-heteroatom bond formations at the 4-position, leading to a diverse library of derivatives.

The gem-difluoro group can influence the reactivity of the adjacent benzylic position through electronic effects. Research into the C-H activation of the indane ring, particularly at positions proximal to the difluorinated carbon, could lead to the development of novel functionalization strategies. This would allow for the introduction of new substituents and the creation of more complex molecular architectures.

Furthermore, the combination of the bromo and difluoro groups may enable unprecedented transformations . For example, under specific reaction conditions, it might be possible to induce ring-opening or rearrangement reactions, leading to entirely new molecular scaffolds. The exploration of reactions involving radical intermediates or electron donor-acceptor complexes could also unveil novel reactivity pathways. acs.org

Integration of this compound into Increasingly Complex Molecular Architectures

The true potential of this compound lies in its application as a building block for the synthesis of complex and functional molecules. Future research will undoubtedly focus on incorporating this scaffold into larger and more intricate molecular architectures with applications in medicinal chemistry and materials science.

In the realm of drug discovery , the difluorinated indane core can serve as a bioisostere for other chemical groups, potentially improving the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.gov The bromine atom allows for the facile attachment of this scaffold to other molecular fragments through cross-coupling reactions, enabling the synthesis of novel drug candidates. Future work could involve the synthesis of libraries of compounds containing the this compound moiety for screening against a variety of biological targets.

In materials science , the unique electronic properties imparted by the gem-difluoro group could be harnessed in the design of novel organic electronic materials. nih.gov The indane scaffold provides a rigid and well-defined core that can be functionalized through the bromine atom to create conjugated polymers, liquid crystals, or other functional materials. Future research could explore the synthesis and characterization of such materials and evaluate their performance in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry will be an indispensable tool in guiding the future exploration of this compound. nih.gov Density Functional Theory (DFT) and other advanced computational methods can provide valuable insights into the compound's structure, reactivity, and properties, thereby accelerating the discovery of new applications. researchgate.net

Predicting Reactivity and Reaction Mechanisms: Computational studies can be employed to model the transition states of potential reactions, allowing researchers to predict the feasibility and selectivity of novel transformations. acs.org This can help in the rational design of experiments and the optimization of reaction conditions. For example, DFT calculations could be used to understand the regioselectivity of C-H activation on the indane ring or to predict the most favorable conditions for unprecedented coupling reactions.

Conformational Analysis and Property Prediction: The conformational preferences of molecules containing the this compound scaffold can be elucidated through computational modeling. This is crucial for understanding how these molecules interact with biological targets or pack in the solid state. Furthermore, computational methods can be used to predict various physicochemical properties, such as solubility, lipophilicity, and electronic properties, which are critical for both drug design and materials science applications. nih.gov

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms |

| Molecular Dynamics (MD) | Conformational analysis, study of intermolecular interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and physicochemical properties |

Synergistic Approaches Combining Synthesis, Advanced Characterization, and Computational Modeling for Comprehensive Understanding

The most profound advances in the chemistry of this compound will be achieved through a synergistic approach that integrates synthetic chemistry, advanced characterization techniques, and computational modeling. nih.govtubitak.gov.trrsc.org This multidisciplinary strategy will enable a comprehensive understanding of the compound's behavior and facilitate the rational design of new molecules with desired functions.